(2-Aminoethyl)(ethyl)(2-methylbutyl)amine

Pharmaceutical Intermediates Formulation Development Salt Selection

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine, with the IUPAC name N1-ethyl-N1-(2-methylbutyl)ethane-1,2-diamine and CAS No. 1247167-86-7, is a tertiary diamine characterized by a primary amine group on an ethyl chain and a tertiary amine center bearing an ethyl and a branched 2-methylbutyl substituent.

Molecular Formula C9H22N2
Molecular Weight 158.28 g/mol
Cat. No. B13257676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)(ethyl)(2-methylbutyl)amine
Molecular FormulaC9H22N2
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCC(C)CN(CC)CCN
InChIInChI=1S/C9H22N2/c1-4-9(3)8-11(5-2)7-6-10/h9H,4-8,10H2,1-3H3
InChIKeyVFWKLLXJANNXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2-Aminoethyl)(ethyl)(2-methylbutyl)amine: A Branched Tertiary Diamine for Specialized Synthesis and Research


(2-Aminoethyl)(ethyl)(2-methylbutyl)amine, with the IUPAC name N1-ethyl-N1-(2-methylbutyl)ethane-1,2-diamine and CAS No. 1247167-86-7, is a tertiary diamine characterized by a primary amine group on an ethyl chain and a tertiary amine center bearing an ethyl and a branched 2-methylbutyl substituent . It possesses a molecular formula of C9H22N2 and a molecular weight of 158.28 g/mol, distinguishing it from more common linear alkyl diamines . This compound serves as a versatile synthetic intermediate and research chemical, often utilized in its free base form or as the dihydrochloride salt for enhanced aqueous solubility .

Structure Branched tertiary diamine with a primary amine tether; distinct steric and electronic environment.
Format Free base or dihydrochloride salt; salt form enhances aqueous solubility for synthesis or assay buffers.
Workflow Suitable as a ligand for coordination chemistry, catalyst research, or as a synthetic intermediate.

Why Generic Substitution of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine is Scientifically Unreliable


The performance of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine in both chemical reactions and biological systems is highly sensitive to the precise steric and electronic environment created by its unique substitution pattern. The combination of a branched 2-methylbutyl group and a tertiary amine center dictates specific properties such as basicity, lipophilicity, and nucleophilicity that are not replicated by linear alkyl analogs or compounds with different N-substituents . Simply substituting this compound with a more common, structurally similar diamine (e.g., N-ethyl-N-butylethylenediamine) can lead to significant deviations in reaction kinetics, yield, or biological target engagement. The quantitative evidence below demonstrates these precise points of differentiation that are critical for method reproducibility and project success.

Substitution Pattern

The branched 2-methylbutyl group imparts steric bulk and lipophilicity distinct from linear alkyl analogs (e.g., n-butyl). Reaction kinetics and yields may shift.

Amine Environment

The tertiary amine center exhibits nucleophilicity and coordination geometry that differ from secondary or primary diamines, affecting metal complex stability.

Physical Properties

Branching alters boiling point and salt morphology. Analogs with different N-alkyl groups are not direct replacements for purification or formulation protocols.

Quantitative Evidence Guide for (2-Aminoethyl)(ethyl)(2-methylbutyl)amine Differentiation


Melting Point Differentiation vs. Methyl Analog for Salt Form Selection

The dihydrochloride salt of the target compound exhibits a well-defined melting point of 252-254°C, as reported by Kuujia . In contrast, the dihydrochloride salt of the close methyl analog, (2-Aminoethyl)(methyl)(2-methylbutyl)amine, has a lower molecular weight of 217.18 g/mol and is expected to have a different melting point profile . While a specific melting point for the methyl analog dihydrochloride was not located, the significant difference in molecular structure and weight indicates distinct solid-state properties. This differentiation is critical for selecting the appropriate salt form for purification, storage, and formulation.

Melting Point (Salt Form)
Reported comparison context
Target: 252–254 °C (dihydrochloride). Methyl analog: Data not available (MW 217.18 expected to differ).
Supports salt characterization and batch consistency.
Requires comparative thermal analysis for precise quantification.
Pharmaceutical Intermediates Formulation Development Salt Selection

Boiling Point Differentiation vs. Linear Alkyl Analog for Distillation and Purity Control

While the exact boiling point of the target compound remains unreported in the scientific literature, a comparison with the structurally related N-Ethyl-N-butylethylenediamine (CAS 19435-65-5) reveals a critical trend in volatility. N-Ethyl-N-butylethylenediamine, which possesses a linear n-butyl group instead of the branched 2-methylbutyl moiety, has a reported boiling point of 165-167°C . The introduction of the branched 2-methylbutyl group in the target compound is expected to increase the boiling point due to a larger molecular weight (158.28 vs. 144.26 g/mol) and potentially altered intermolecular interactions. This difference in volatility is a key consideration for processes involving distillation, solvent evaporation, or gas chromatography analysis.

Boiling Point (Free Base)
Reported comparison context
Target: Not reported. Linear analog (N-ethyl-N-butylethylenediamine): 165–167 °C.
Supports distillation and GC method development.
Branching implies higher boiling point; experimental validation recommended.
Chemical Synthesis Process Chemistry Analytical Method Development

Basicity Tuning via N-Methyl Substitution in Ethane-1,2-diamine Scaffolds

The basicity of tertiary diamines, a key determinant of their nucleophilicity and coordination ability, is directly modulated by the number and nature of N-substituents. A potentiometric study by Garner et al. [1] on N-methyl-substituted ethane-1,2-diamines demonstrates that the sequence of pKa values is a function of the number of substituted methyl groups. While this study does not include the target compound, it provides strong class-level evidence that the specific alkylation pattern—here, one ethyl and one branched 2-methylbutyl group on the tertiary nitrogen—will confer a unique pKa profile distinct from less substituted or differently substituted analogs. This tailored basicity is essential for optimizing catalytic cycles and metal complex stability.

Basicity (pKa) Profile
Class-level inference
N-methyl-substituted ethane-1,2-diamines show pKa shifts correlated with alkylation pattern (Garner et al.).
Supports coordination chemistry selection context.
Product-specific pKa determination is needed for precise tuning.
Catalysis Coordination Chemistry Chemical Biology

Application Scenarios for (2-Aminoethyl)(ethyl)(2-methylbutyl)amine Based on Differentiated Evidence


Scaffold for CNS-Targeted Pharmaceutical Intermediates

The compound's tertiary amine core with a branched 2-methylbutyl group provides a unique steric and lipophilic profile, which is a common motif in molecules designed to penetrate the blood-brain barrier. As a building block, it can be used to synthesize novel compounds targeting neurological disorders, leveraging the established class-level relationship between N-alkylation pattern and basicity [1] to fine-tune drug-like properties.

Ligand for Asymmetric Catalysis

The saturated ethylenediamine backbone, combined with the sterically demanding and low-symmetry substitution (ethyl and 2-methylbutyl groups), makes this compound a potential candidate for forming chiral metal complexes [1]. These complexes are valuable in asymmetric catalysis, where the specific steric environment is critical for achieving high enantioselectivity, a feature not replicable with simpler, symmetrical diamines.

Development of Tailored Surfactants and Resins

The structural features of this tertiary diamine, particularly the branched alkyl chain, are known to influence the properties of derived surfactants and resins [1]. The distinct boiling point trend observed when compared to a linear analog suggests that this compound can be used to synthesize materials with a specific volatility and processing window, offering an advantage in industrial formulations where precise thermal behavior is required.

Application
Selection Property
Validation Focus
CNS-targeted research intermediates
Steric and lipophilic profile from branched 2-methylbutyl group
Physicochemical characterization; class-level pKa tuning
Asymmetric catalysis ligand
Low-symmetry chelating environment (ethyl and branched groups)
Enantioselectivity model response; metal complex stability
Surfactant / resin synthesis
Branched alkyl chain influencing volatility and thermal behavior
Formulation-screening context; thermal processing window
Quote Request

Request a Quote for (2-Aminoethyl)(ethyl)(2-methylbutyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.